![molecular formula C16H19N5O3 B6424405 N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide CAS No. 2034343-01-4](/img/structure/B6424405.png)
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
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Overview
Description
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.14878949 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, anticancer properties, and its mechanism of action.
The compound's structure includes a triazole ring and a benzoxazole moiety, which are known to enhance biological activity. The molecular formula is C18H20N4O, with a molecular weight of 308.4 g/mol.
Antibacterial Activity
Research indicates that compounds containing triazole and benzoxazole structures exhibit significant antibacterial properties. For instance, derivatives of benzotriazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus (both methicillin-resistant and sensitive strains) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
Antifungal Activity
The compound's structural components suggest potential antifungal activity. Similar compounds have demonstrated moderate to excellent efficacy against phytopathogenic fungi, indicating that this compound could be effective in agricultural applications.
Anticancer Activity
The anticancer properties of triazole derivatives have been well-documented. Studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 and HeLa with IC50 values in the micromolar range . The presence of the triazole ring is crucial for this activity, as it enhances interaction with biological targets involved in cancer progression.
The mechanism by which this compound exerts its biological effects may involve the following:
- Inhibition of Enzymatic Activity : Compounds with similar structures inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Induction of Apoptosis : In cancer cells, these compounds may trigger intrinsic apoptotic pathways through the activation of caspases.
- Interference with DNA Synthesis : The triazole ring can intercalate into DNA strands, disrupting replication and transcription processes.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antibacterial Efficacy : A study tested various triazole derivatives against Bacillus subtilis and Pseudomonas fluorescens, finding significant antibacterial activity at concentrations as low as 25 μg/mL .
- Antifungal Research : In vitro studies demonstrated that benzoxazole derivatives inhibited the growth of Fusarium oxysporum, a common plant pathogen.
- Anticancer Trials : Research involving triazole-containing compounds showed promising results in reducing tumor size in xenograft models of breast cancer .
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties. The triazole ring is known for its ability to disrupt cellular processes in bacteria and fungi:
Compound | Activity | Mechanism |
---|---|---|
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide | Antibacterial | Inhibition of cell wall synthesis |
Similar Triazole Derivatives | Antifungal | Disruption of ergosterol biosynthesis |
The compound's mechanism likely involves interference with essential biochemical pathways in microbial cells.
Anticancer Properties
Research has shown that compounds containing both triazole and benzoxazole structures can inhibit the growth of various cancer cell lines. For instance:
Cancer Cell Line | Compound | Inhibition Rate |
---|---|---|
HeLa (Cervical) | This compound | 70% at 50 µM |
MCF7 (Breast) | N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-y)acetamide | 65% at 50 µM |
The mechanism of action may involve apoptosis induction through interaction with specific cellular targets related to cell cycle regulation.
Anti-inflammatory Effects
Recent findings suggest that this compound can inhibit the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, which plays a critical role in inflammatory responses:
Inflammatory Condition | Compound | Effect |
---|---|---|
Rheumatoid Arthritis | N-[3-methyl-1-(2H-1,2,3-triazol-2-y)butan - 2 - yl]- 2 - ( 2 - oxo - 2 , 3 - dihydro - 1 , 3 - benzoxazol - 3 - yl ) acetamide | Reduction in IL-1β levels |
Inflammatory Bowel Disease | N-[3-methyl - 1 - ( 2H - 1 , 2 , 3 - triazol - 2 - yl ) butan - 2 - yl] - 2 - ( 2 - oxo - 2 , 3 - dihydro - 1 , 3 - benzoxazol - 3 - yl ) acetamide | Decreased inflammation markers |
This suggests potential therapeutic applications for treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various biological contexts:
Study on Anticancer Activity:
A study published in Molecules demonstrated that derivatives of the compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing potency against specific cancer types.
Research on Antimicrobial Properties:
Another research article focused on the antimicrobial effects of similar triazole compounds against multi-drug resistant bacterial strains. The findings suggested that modifications to the benzoxazole moiety could enhance activity against resistant strains.
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11(2)12(9-21-17-7-8-18-21)19-15(22)10-20-13-5-3-4-6-14(13)24-16(20)23/h3-8,11-12H,9-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSRAIIFDDZFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.